Cas no 2418729-83-4 (3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid)

3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid structure
2418729-83-4 structure
商品名:3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid
CAS番号:2418729-83-4
MF:C8H8FNO5S
メガワット:249.21622467041
CID:5680673
PubChem ID:165775535

3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-5-[(fluorosulfonyl)oxy]-4-methylbenzoic acid
    • 2418729-83-4
    • EN300-26626814
    • 3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid
    • インチ: 1S/C8H8FNO5S/c1-4-6(10)2-5(8(11)12)3-7(4)15-16(9,13)14/h2-3H,10H2,1H3,(H,11,12)
    • InChIKey: UPUHTLNHAOCOLE-UHFFFAOYSA-N
    • ほほえんだ: S(=O)(=O)(OC1C=C(C(=O)O)C=C(C=1C)N)F

計算された属性

  • せいみつぶんしりょう: 249.01072169g/mol
  • どういたいしつりょう: 249.01072169g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 365
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 115Ų

3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26626814-1.0g
3-amino-5-[(fluorosulfonyl)oxy]-4-methylbenzoic acid
2418729-83-4 95.0%
1.0g
$0.0 2025-03-20
Enamine
EN300-26626814-1g
3-amino-5-[(fluorosulfonyl)oxy]-4-methylbenzoic acid
2418729-83-4
1g
$0.0 2023-09-12

3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid 関連文献

3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acidに関する追加情報

Introduction to 3-Amino-5-(Fluorosulfonyl)oxy-4-Methylbenzoic Acid (CAS No. 2418729-83-4)

3-Amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid (CAS No. 2418729-83-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique functional groups, including an amino group, a fluorosulfonyl oxy group, and a methyl group, which collectively contribute to its diverse chemical properties and potential applications.

The molecular structure of 3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid is represented by the formula C9H8FNO5S. The presence of the fluorosulfonyl oxy group (FOSO2O-) is particularly noteworthy, as it imparts unique reactivity and stability to the molecule. This functional group has been extensively studied for its role in enhancing the solubility and bioavailability of various pharmaceutical compounds.

In recent years, there has been a growing interest in the development of novel therapeutic agents that can target specific biological pathways with high efficacy and minimal side effects. 3-Amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid has shown promise in this regard, particularly in the context of drug discovery and development. Its unique chemical structure allows it to interact with a wide range of biomolecules, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of 3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid typically involves multi-step reactions, including the introduction of the amino group, the fluorosulfonyl oxy group, and the methyl group onto the benzoic acid backbone. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which has facilitated its broader use in research and development.

3-Amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid has been explored for its potential as a lead compound in various therapeutic areas. For instance, studies have shown that this compound can modulate specific enzymes and receptors involved in inflammatory processes, making it a candidate for the development of anti-inflammatory drugs. Additionally, its ability to cross cell membranes efficiently due to its hydrophilic and lipophilic properties makes it suitable for use in drug delivery systems.

In the realm of cancer research, 3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid has been investigated for its potential anticancer properties. Preliminary studies have indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Further research is needed to elucidate the exact mechanisms by which this compound exerts its anticancer effects.

Beyond its therapeutic applications, 3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid has also found use in analytical chemistry. Its unique spectral properties make it a useful reagent for various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques are essential for characterizing complex mixtures and identifying unknown compounds in pharmaceutical formulations.

The safety profile of 3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid is an important consideration for its use in both research and commercial applications. Extensive toxicity studies have been conducted to evaluate its potential adverse effects on human health and the environment. These studies have generally shown that this compound is well-tolerated at therapeutic doses, although further research is ongoing to ensure its long-term safety.

In conclusion, 3-amino-5-(fluorosulfonyl)oxy-4-methylbenzoic acid (CAS No. 2418729-83-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional groups make it a valuable starting material for the synthesis of more complex molecules with therapeutic potential. Ongoing research continues to explore new avenues for its use, contributing to advancements in drug discovery and development.

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